(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid

Description

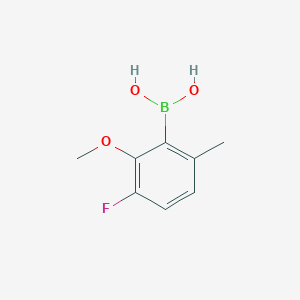

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a trifunctional boronic acid group (-B(OH)₂) attached to a benzene ring with three distinct substituents: a fluorine atom at position 3, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5. This structural arrangement confers unique electronic, steric, and solubility properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as enzyme inhibitors due to their reversible binding with diols and nucleophilic residues .

Properties

IUPAC Name |

(3-fluoro-2-methoxy-6-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKQDORJVMLYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-6-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic conditions or in the presence of a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).

Major Products

Suzuki-Miyaura Coupling: Biaryls, substituted alkenes.

Oxidation: Phenols.

Protodeboronation: Hydrogen-substituted aromatics.

Scientific Research Applications

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Mechanism : The reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The fluorine substituent can influence the electronic properties of the aromatic ring, enhancing the reactivity towards coupling partners.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Using this compound

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2 |

| Base | K2CO3 |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | Up to 85% |

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from this compound. Research indicates that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Synthesis of Anticancer Agents

In a notable study, researchers synthesized a series of compounds based on this compound and evaluated their activity against breast cancer cell lines. The results demonstrated that modifications to the boronic acid structure could enhance potency.

Table 2: Cytotoxicity Data Against Breast Cancer Cell Lines

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Modified Compound A | 8.0 |

| Modified Compound B | 5.5 |

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Structurally analogous boronic acids differ in substituent type, position, and electronic effects. Key analogs include:

Conversely, fluorine at position 3 (vs. position 2 in other analogs) may alter electronic effects and pKa due to through-space stabilization of the boronic acid group .

Physicochemical Properties

- pKa and Lewis Acidity : Fluorine substituents lower the pKa of boronic acids by stabilizing the boronate form via electron-withdrawing effects. However, in 2,6-diarylphenylboronic acids, similar pKa values across analogs suggest balanced stabilization of the boronic acid and boronate forms .

- Solubility : The methyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., (2-Fluoro-6-hydroxyphenyl)boronic acid), as seen in compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid, which precipitated in cell culture media due to poor solubility .

Binding Affinity and Selectivity

- Diol Recognition : Boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit stronger diol binding. For example, diphenylborinic acids show 10-fold higher association constants for catechol than analogous boronic acids due to reduced steric hindrance . The target compound’s fluorine and methoxy groups may balance steric and electronic effects for selective diol recognition.

- Sensing Applications : Fluorinated boronic acids are used in differential sensing arrays for saccharides. The target compound’s methyl group could modulate selectivity in aqueous media, similar to benzosiloxaborole-based sensors .

Biological Activity

(3-Fluoro-2-methoxy-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a phenyl ring with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This unique substitution pattern influences its reactivity and biological interactions.

Boronic acids, including this compound, typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue. This mechanism is particularly relevant in the context of proteasome inhibition, where compounds like bortezomib have demonstrated efficacy in cancer therapy .

- Antibacterial Activity : Recent studies indicate that certain boronic acids can inhibit bacterial growth by targeting cell wall synthesis and disrupting membrane integrity. This activity is significant against resistant strains of bacteria, including those producing β-lactamases .

- Suzuki-Miyaura Coupling : The compound can participate in cross-coupling reactions that are vital for synthesizing complex organic molecules, enhancing its utility in medicinal chemistry.

Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial properties. A study evaluated various boronic acids against Gram-positive and Gram-negative bacteria, revealing that specific structural modifications significantly enhance antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. coli |

| Bortezomib | 0.5 | Staphylococcus aureus |

| Other Boronic Acids | >32 | Various |

Case Studies

- Study on Antibacterial Resistance : A study investigated the effectiveness of this compound against multi-drug resistant strains of E. coli and Pseudomonas aeruginosa. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

- Mechanistic Insights : Another research effort focused on understanding how the compound interacts with bacterial enzymes responsible for resistance mechanisms. It was found that the boronic acid moiety could effectively bind to active sites on these enzymes, thereby inhibiting their function and restoring sensitivity to traditional antibiotics.

Applications in Drug Discovery

The versatility of this compound extends beyond antibacterial applications. Its role in drug design includes:

- Targeting Cancer Cells : As a proteasome inhibitor, it shows promise in cancer therapies by preventing the degradation of pro-apoptotic factors within cells.

- Modulator in Biochemical Assays : The compound serves as a probe in various biochemical assays to study enzyme kinetics and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.